Kosotoxin

Description

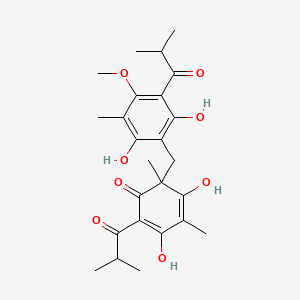

Structure

3D Structure

Properties

CAS No. |

1400-16-4 |

|---|---|

Molecular Formula |

C50H64O16 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

6-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C25H32O8/c1-10(2)17(26)15-21(30)14(19(28)12(5)22(15)33-8)9-25(7)23(31)13(6)20(29)16(24(25)32)18(27)11(3)4/h10-11,28-31H,9H2,1-8H3 |

InChI Key |

VPCGTBGMVIIERI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)C)O)C)O)C)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)C)O)C)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kosotoxin; |

Origin of Product |

United States |

Methodologies for Isolation and Purification of Kosotoxin

Extraction Techniques from Botanical Sources (e.g., Hagenia abyssinica)

Extraction is the crucial first step in isolating kosotoxin from the female flowers of H. abyssinica. This process aims to selectively dissolve the target compound from the complex plant matrix.

Optimization of Solvent-Based Extraction Protocols

Traditional solvent-based extraction methods are widely employed for isolating natural products like kosotoxin. The choice of solvent and optimization of extraction parameters significantly influence the yield and purity of the crude extract. Studies have explored different solvents and protocols for extracting compounds, including kosins, from H. abyssinica.

One approach involves the maceration of dried, powdered plant material with solvents such as ethanol (B145695). An ethanol extract can then be sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EA). mdpi.com Research indicates that the ethyl acetate fraction of H. abyssinica extracts often exhibits higher levels of phenolic compounds, including kosins, compared to other fractions. mdpi.commdpi.comnih.gov

An early investigation in 1973 involved isolating phloroglucinol (B13840) derivatives from H. abyssinica using ether extraction, followed by separation of crystalline compounds through column chromatography. aau.edu.et Another method described involves treating the flowers with hot milk of lime and subsequent extraction with alcohol. aau.edu.et

Optimizing solvent-based extraction protocols involves considering factors such as solvent type, solvent concentration, extraction time, temperature, and the ratio of solvent to plant material. These parameters are adjusted to maximize the extraction efficiency of kosotoxin while minimizing the co-extraction of unwanted compounds.

Table 1: Example of Sequential Solvent Extraction from Hagenia abyssinica

| Solvent | Amount of Plant Material Processed (kg) | Extract Obtained (g) | Notes |

| 95% Ethanol | 7.3 | 580 | Maceration (3 times, 2 days/time) |

| n-hexane | Ethanol extract suspended in water | 89.3 | Partitioning |

| Dichloromethane | Aqueous layer from n-hexane extraction | 39.2 | Partitioning |

| Ethyl Acetate | Aqueous layer from DCM extraction | 233.4 | Partitioning, often rich in phenolics mdpi.com |

| Water Layer | Remaining aqueous layer | - |

*Data compiled from reference mdpi.com.

Advanced Extraction Methodologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Beyond conventional solvent extraction, advanced techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer potential advantages, such as reduced solvent usage, shorter extraction times, and improved selectivity, which could be beneficial for isolating kosotoxin. anton-paar.commdpi.comijpsjournal.com

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, often carbon dioxide (CO2), as the extraction solvent. ijpsjournal.comwikipedia.org The properties of the supercritical fluid can be manipulated by adjusting pressure and temperature, allowing for selective extraction of compounds based on their solubility in the fluid. mdpi.comijpsjournal.comwikipedia.org While CO2 is primarily effective for non-polar compounds, the addition of co-solvents like ethanol or methanol (B129727) can enhance the extraction of more polar phytochemicals. mdpi.com SFE offers advantages such as cleaner extracts and minimal degradation of thermolabile compounds. mdpi.comijpsjournal.com Although not specifically detailed for kosotoxin in the provided search results, SFE is a recognized technique for extracting bioactive compounds from natural sources. mdpi.comdsm-firmenich.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat solvents and plant material, accelerating the partitioning of analytes into the solvent. anton-paar.comresearchgate.netmdpi.com MAE can lead to faster extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods. anton-paar.comresearchgate.net The technique relies on the interaction of microwaves with polar molecules, causing rapid internal heating and facilitating the release of target compounds. researchgate.netmdpi.comcsic.es While MAE has been applied to extract various phytochemicals, specific applications for kosotoxin were not found in the immediate search results. However, MAE's efficiency in extracting polar compounds suggests its potential applicability for kosotoxin isolation. researchgate.net

Chromatographic Separation Principles and Applications

Chromatography is essential for separating kosotoxin from the complex mixture obtained after extraction, allowing for its purification. This technique exploits the differential distribution of compounds between a stationary phase and a mobile phase. bates.edusunnypharmtech.com

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Reverse-Phase)

Column chromatography is a fundamental technique used in the purification of natural products. It involves packing a stationary phase into a column and eluting the sample through the column with a mobile phase.

Silica gel column chromatography is a common method, often using solvent systems like n-hexane-chloroform for the separation of phloroglucinol derivatives from H. abyssinica. aau.edu.et Early work on isolating kosotoxin and related compounds successfully employed silica gel chromatography. aau.edu.et

Reverse-phase column chromatography, which utilizes a non-polar stationary phase (e.g., C18) and a more polar mobile phase, is also applicable for the separation of compounds like kosotoxin. This technique is often used for compounds that are too polar or less retained on normal-phase silica columns. Sephadex LH-20, a size exclusion and reverse-phase mixed-mode support, has also been used in the chromatographic separation of H. abyssinica extracts. mdpi.com

Table 2: Examples of Stationary Phases Used in Column Chromatography for H. abyssinica Extracts

| Stationary Phase | Type | Application Context |

| Silica gel | Normal-phase adsorption | Separation of phloroglucinol derivatives aau.edu.et |

| Sephadex LH-20 | Size exclusion/Reverse-phase | Separation of fractions from ethanol extract mdpi.com |

| YMC Gel RP-18 | Reverse-phase (ODS) | Preparative chromatography mdpi.com |

| MN silica gel 60 | Normal-phase adsorption | Monitoring fractions (TLC) up.ac.za |

*Data compiled from references mdpi.comaau.edu.etup.ac.za.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products, offering higher resolution and faster separation times compared to traditional column chromatography. kromasil.comnih.govgoogle.com HPLC is particularly valuable for achieving the high purity often required for structural elucidation and biological testing of compounds like kosotoxin.

HPLC methods for separating compounds from H. abyssinica have been developed and optimized. For instance, preparative HPLC with a C18 column and acetonitrile-water as the eluent has been used to purify compounds from active fractions. mdpi.com Analytical HPLC coupled with detectors such as UV or mass spectrometry (LC-MS) is also used for monitoring separation, identifying peaks, and characterizing compounds. mdpi.com

Optimization of HPLC methods for kosotoxin would involve selecting the appropriate stationary phase (e.g., C18), mobile phase composition (e.g., varying ratios of water and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength to achieve optimal separation and resolution of kosotoxin from closely related compounds. mdpi.com

Table 3: Example HPLC Conditions Used for H. abyssinica Extract Analysis/Purification

| Column Type | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

| Unitary C18 | ACN-water | Isocratic (5:1) | - | - | Preparative mdpi.com |

| Waters Symmetry RP-C18 | Water/Acetonitrile | Gradient | 0.6 | 280 | Analytical (LC-MS) mdpi.com |

*Data compiled from reference mdpi.com.

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a separation technique that uses two immiscible liquid phases without a solid support matrix. unacademy.comslideshare.net Separation is based on the differential partitioning of analytes between the two liquid phases as they flow in opposite directions. unacademy.comslideshare.net

CCC offers advantages such as high sample loading capacity, minimal sample loss, and the ability to separate compounds with similar polarities. unacademy.com While the provided search results mention countercurrent chromatography as a technique used in natural product isolation, specific applications or detailed protocols for the isolation of kosotoxin using CCC were not found. slideshare.netcabidigitallibrary.org However, given its effectiveness in separating complex mixtures of natural compounds, CCC holds potential for the purification of kosotoxin, particularly for larger-scale isolation efforts. unacademy.com The selection of a suitable two-phase solvent system is critical for successful separation in CCC, aiming for appropriate partition coefficients for the target compound and impurities. slideshare.net

Preparative Chromatography for Scale-Up

Preparative chromatography is a crucial technique used to isolate and purify compounds in quantities sufficient for further research, characterization, or application. column-chromatography.comuhplcs.comdiva-portal.orgchromatographyonline.com Unlike analytical chromatography, which focuses on separation and quantification at a small scale, preparative chromatography aims to obtain a larger amount of the pure substance. chromatographyonline.com

The principle involves the distribution of the sample components between a stationary phase and a mobile phase. britannica.com For natural product isolation, column chromatography is a widely employed method, often utilizing stationary phases such as silica gel, particularly for compounds with varying polarities. column-chromatography.comresearchgate.net The choice of stationary phase and mobile phase composition is optimized to achieve effective separation of the target compound from impurities. column-chromatography.com

Purity Assessment and Characterization of Isolated Kosotoxin Fractions

Following the isolation and purification steps, it is essential to assess the purity of the obtained Kosotoxin fractions to ensure that the material is suitable for subsequent studies. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and spectroscopic methods being prominent.

Analytical HPLC for Purity Determination

Analytical HPLC is a powerful and widely used technique for determining the purity of a compound. uhplcs.combritannica.commtoz-biolabs.comcreative-proteomics.com It provides high-resolution separation, allowing for the detection and quantification of impurities present in a sample. mtoz-biolabs.com In HPLC, the sample is injected onto a column packed with a stationary phase, and components are separated as they are carried through by a liquid mobile phase under high pressure. uhplcs.combritannica.com

Purity is typically assessed by analyzing the resulting chromatogram, which displays peaks corresponding to the separated components. A pure sample ideally shows a single peak for the target compound. Impurities appear as additional peaks or shoulders on the main peak. medicinescience.org Purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (area normalization). britannica.commiamioh.edu The resolution between the main peak and adjacent impurity peaks is a critical factor in achieving accurate purity assessment. diva-portal.orgbritannica.com

While analytical HPLC is routinely used for purity determination of natural products, specific chromatograms or detailed purity data obtained via HPLC specifically for isolated Kosotoxin fractions were not found in the consulted sources. However, the general methodology would involve selecting an appropriate stationary phase (e.g., reversed-phase C18, common for many organic compounds medicinescience.org) and mobile phase system, optimizing chromatographic conditions for the separation of Kosotoxin from potential co-eluting impurities, and using a suitable detector (such as a UV-Vis or Diode Array Detector) to monitor the elution of compounds. britannica.comcreative-proteomics.com

Spectroscopic Purity Verification

Spectroscopic methods are often used in conjunction with analytical HPLC, particularly with detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), to provide additional confirmation of peak purity. britannica.com

Using a DAD, the UV-Vis spectrum of the eluting peak is acquired across the entire peak (leading edge, apex, and trailing edge). For a spectrally pure compound, the UV-Vis spectra should be consistent across the entire peak. Variations in the spectra at different points within the peak can indicate the presence of co-eluting impurities that absorb at different wavelengths. britannica.com Software can calculate parameters like "purity angle" and "purity threshold" to help assess spectral homogeneity, although visual inspection of the spectra is also crucial.

Mass spectrometry provides a highly sensitive and specific method for purity verification by analyzing the mass-to-charge ratio (m/z) of the compounds eluting from the HPLC column (LC-MS). By extracting the mass traces for the expected molecular ion of Kosotoxin and potential impurities, researchers can confirm if the main peak corresponds to a single compound with the correct mass. chromatographyonline.com Consistent mass spectra across the chromatographic peak further support the purity of the isolated compound.

While the general application of these spectroscopic techniques for purity verification is well-documented, specific spectroscopic data (e.g., characteristic UV absorption wavelengths or mass fragmentation patterns) used for confirming the purity of isolated Kosotoxin were not detailed in the reviewed literature. However, based on the compound's structure (a phloroglucinol derivative), UV detection would likely be employed, and LC-MS would provide valuable information regarding its molecular weight and potential fragment ions, aiding in both identification and purity assessment.

Structural Elucidation and Conformational Analysis of Kosotoxin

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like Kosotoxin nih.govaau.edu.et. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to assign signals to specific nuclei and determine their spatial relationships and connectivity aau.edu.etaau.edu.etmdpi.com.

¹H NMR spectra provide information on the types of protons present, their chemical environments, and their coupling interactions aau.edu.etaau.edu.et. ¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule aau.edu.et. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), help identify coupled protons, indicating bonds between adjacent carbons or through a few bonds mdpi.com. HSQC (Heteronuclear Single Quantum Coherence) correlates proton and carbon signals directly bonded to each other mdpi.com. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is essential for establishing the carbon skeleton and identifying quaternary carbons mdpi.com. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide insights into the spatial proximity of protons, aiding in the determination of the molecule's conformation and relative stereochemistry mdpi.com.

NMR spectra of naturally occurring Kosotoxin can show broad peaks and minor side peaks, suggesting the presence of closely related compounds or conformational flexibility aau.edu.et. The NMR spectrum (in CDCl₃) is in agreement with the proposed structure of Kosotoxin aau.edu.et.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is vital for accurately determining the molecular weight and elemental composition of Kosotoxin nih.gov. The mass spectrum of Kosotoxin shows molecular peaks, which support the proposed molecular formula aau.edu.etaau.edu.et. For instance, mass spectral peaks at m/e 488, 474, and 460 have been reported, corresponding to the molecular formulas C₂₇H₃₆O₈, C₂₆H₃₄O₈, and C₂₅H₃₂O₈, respectively aau.edu.etaau.edu.et. These peaks suggest that Kosotoxin, as isolated, might be a mixture of homologues with varying side chain lengths (C₄H₉- and C₃H₇-) aau.edu.etaau.edu.et. The monoisotopic mass for C₂₅H₃₂O₈ is reported as 460.20972 Da uni.lu.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in Kosotoxin by analyzing the absorption of infrared radiation at specific wavelengths nih.govaau.edu.et. The IR spectrum provides information about the vibrations of bonds within the molecule. Reported IR spectral data for Kosotoxin include absorption bands around 3350-3400 cm⁻¹ (suggesting NH₂ stretch, although the proposed structure contains OH groups), 3100 cm⁻¹ (aromatic C-H stretch), 2950 cm⁻¹ (methyl C-H stretch), 1620 cm⁻¹, and 1510 cm⁻¹ (likely associated with carbonyl groups and aromatic ring vibrations), and 1380 cm⁻¹ (methyl C-H deformations) aau.edu.et. These observed frequencies are consistent with the presence of hydroxyl groups, aromatic rings, carbonyl groups (specifically isobutyryl and isovaleryl sidechains common in kosins), and aliphatic C-H bonds prota4u.orgaau.edu.et.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are structural features that absorb light in the UV and visible regions of the spectrum nih.govmsu.edubioglobax.com. For organic compounds, UV-Vis absorption is typically associated with electronic transitions involving π and n electrons, particularly in conjugated systems and carbonyl groups matanginicollege.ac.in. The UV spectrum of Kosotoxin shows absorption maxima (λmax) at 226 nm (with a molar absorptivity, ε, of 18,900) and 283 nm (ε 19300) aau.edu.et. These absorption bands are characteristic of the conjugated enone systems and aromatic rings present in the phloroglucinol (B13840) core structure of Kosotoxin aau.edu.etctdbase.orgup.ac.za.

Here is a summary of spectroscopic data for Kosotoxin:

| Spectroscopy Technique | Key Findings |

| ¹H NMR | Signals consistent with proposed structure, broad peaks observed aau.edu.etaau.edu.et. |

| ¹³C NMR | Signals consistent with proposed structure aau.edu.et. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Provides connectivity and spatial relationship information mdpi.com. |

| HRMS | Molecular peaks at m/e 488, 474, 460 corresponding to C₂₇H₃₆O₈, C₂₆H₃₄O₈, and C₂₅H₃₂O₈ aau.edu.etaau.edu.et. Monoisotopic mass 460.20972 Da for C₂₅H₃₂O₈ uni.lu. Supports presence of homologues aau.edu.etaau.edu.et. |

| IR Spectroscopy | Bands at ~3350-3400, 3100, 2950, 1620, 1510, 1380 cm⁻¹ indicating O-H, aromatic C-H, aliphatic C-H, and carbonyl groups aau.edu.et. |

| UV-Vis Spectroscopy | λmax at 226 nm (ε 18,900) and 283 nm (ε 19300) aau.edu.et. Characteristic of conjugated systems and aromatic rings aau.edu.etup.ac.za. |

Degradative Studies for Structural Confirmation

Degradative studies involve breaking down the molecule into smaller, identifiable fragments, which can then be analyzed to piece together the original structure aau.edu.et. Reductive alkaline cleavages of Kosotoxin have been performed, and the products formed supported the proposed structure prota4u.orgaau.edu.etresearchgate.net. Analysis of these degradation products, in conjunction with spectroscopic data, has been instrumental in confirming the connectivity and arrangement of the phloroglucinol units and side chains in Kosotoxin aau.edu.et.

Computational Chemistry Approaches for Conformational Analysis and Prediction

Computational chemistry approaches play a significant role in the structural and conformational analysis of organic molecules, including complex natural products like Kosotoxin mdpi.com. These methods allow for the investigation of molecular properties and the prediction of stable conformations mdpi.com.

Computational studies often begin with a thorough conformational study to define the objects of further investigations mdpi.com. Calculations can be performed in vacuo or in solution, with fully relaxed geometry mdpi.com. Different levels of theory can be used, such as the HF/6-31G(d,p) level, to enable comparisons with analogous results for related compounds mdpi.com.

Electron correlation effects, particularly dispersion interactions, are important to consider in computational studies of molecules containing aromatic rings, as these interactions significantly contribute to conformational preferences and energetics mdpi.com. Accurate computational studies of biologically active molecules are particularly important for subsequent steps of drug design, as their activity can depend on the finest details of their properties mdpi.com.

Biosynthesis and Enzymology of Kosotoxin: A Review of Available Information

Kosotoxin is a phloroglucinol derivative that has been identified in plant species such as Hagenia abyssinica (Rosaceae) and Dryopteris ferns (Dryopteridaceae). nih.govnih.gov It is often discussed alongside other related phloroglucinol derivatives, including α-kosin and protokosin. nih.govnih.gov While Kosotoxin is recognized as a natural product, detailed scientific literature specifically elucidating its complete biosynthetic pathway and the associated enzymology remains limited in the available search results.

Current information suggests that Kosotoxin, as a polyketide derivative, is likely synthesized via a polyketide synthase (PKS)-mediated pathway. Polyketide synthases are large multimodular enzymes responsible for the biosynthesis of a diverse range of natural products. However, specific details regarding the precise PKS modules and domains involved in Kosotoxin biosynthesis, the nature of the primary and secondary metabolite precursors, and the key enzymatic transformations (such as methylations, cyclizations, or oxidoreductions) have not been extensively reported in the gathered literature.

Attempts towards the synthesis of Kosotoxin and related analogues have been explored, with some reports indicating challenges in achieving successful synthetic routes, which might indirectly reflect the complexity of its natural biosynthesis. nih.gov

Information concerning the genetic determinants of Kosotoxin biosynthesis, such as the identification and genomic analysis of a dedicated gene cluster, was not found in the provided search results. While gene clusters for other compounds like kosinostatin have been studied, and general PKS gene clusters are known in various organisms, specific genetic information for Kosotoxin biosynthesis in its plant sources was not available.

Due to the limited availability of specific research findings on the detailed enzymatic steps, precursors, PKS characteristics, post-PKS modifications, and genetic clusters involved in Kosotoxin formation, a comprehensive article strictly following the requested outline (sections 4.1 to 4.3.1) based solely on the provided search results cannot be generated at this time. The information required to populate each subsection with thorough, informative, and scientifically accurate content specific to Kosotoxin's biosynthesis was not present in the analyzed literature snippets.

Biosynthetic Pathways and Enzymology of Kosotoxin

Genetic Determinants of Kosotoxin Biosynthesis

Transcriptional Regulation of Biosynthetic Genes

The transcriptional regulation of genes involved in the biosynthesis of secondary metabolites like kosotoxin in plants is a complex process. Gene expression is controlled by transcription factors that bind to specific regulatory elements in the promoter regions of biosynthetic genes. byjus.compressbooks.pub These regulatory networks can respond to developmental cues, environmental stimuli, and stress factors. pressbooks.pub

While specific details regarding the transcriptional regulation of kosotoxin biosynthetic genes in H. abyssinica were not identified, studies on other plant secondary metabolic pathways, such as the glucosinolate pathway, have shown that co-expression networks of biosynthetic genes can reveal regulatory relationships. frontiersin.org Transcription factors, such as MYB proteins, have been implicated in regulating these pathways. frontiersin.org Understanding the specific transcription factors and regulatory elements governing the expression of genes encoding the PKS and modifying enzymes involved in kosotoxin synthesis would be crucial for controlling its production.

Comparative Genomics with Related Phloroglucinol (B13840) Biosynthesis

Comparative genomics can provide insights into the evolution and organization of biosynthetic gene clusters responsible for producing related compounds. Kosotoxin belongs to the class of phloroglucinol derivatives, which are found in various plant species, including Dryopteris ferns and other members of the Rosaceae family, to which H. abyssinica belongs. researchgate.netjuniperpublishers.comresearchgate.net

Comparing the genomes of H. abyssinica with those of other phloroglucinol-producing plants could help identify conserved or divergent gene clusters involved in the biosynthesis of these compounds. mdpi.com For example, research on Pseudomonas species has revealed phl biosynthetic gene clusters responsible for the production of 2,4-diacetylphloroglucinol (B43620). nih.govmdpi.com Analyzing the genomic context of putative kosotoxin biosynthetic genes in H. abyssinica and comparing it to known phloroglucinol gene clusters in other organisms could shed light on the evolutionary history and organization of this pathway. mdpi.com

Biosynthetic Engineering for Enhanced Production or Novel Analogues

Biosynthetic engineering offers strategies to enhance the production of natural products or create novel analogues by manipulating the underlying biosynthetic pathways. nih.govembopress.org

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression involves introducing genes from a metabolic pathway into a suitable host organism that does not naturally produce the compound of interest. wikipedia.org This approach allows for the reconstruction and manipulation of biosynthetic pathways in a more tractable system, such as Escherichia coli or yeast. frontiersin.orgmdpi.comrsc.org

For kosotoxin, heterologous expression could involve identifying the genes encoding the relevant PKS and modifying enzymes from H. abyssinica and introducing them into a microbial host. rsc.org This would enable researchers to study the function of individual enzymes, optimize reaction conditions, and potentially achieve higher yields of kosotoxin or its intermediates compared to extraction from the plant. mdpi.com While specific reports on the heterologous expression of the entire kosotoxin biosynthetic pathway were not found, the successful heterologous expression of enzymes involved in phloroglucinol biosynthesis in E. coli demonstrates the feasibility of this approach for related compounds. nih.gov

Data Table 2: Examples of Heterologous Expression Systems for Natural Product Biosynthesis

| Host Organism | Advantages | Applications |

| Escherichia coli | Fast growth, well-characterized genetics | Production of various proteins and metabolites |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic system, post-translational modifications | Production of complex natural products |

| Komagataella phaffii (Pichia pastoris) | High protein expression levels | Production of various recombinant proteins |

Note: This table provides general examples of heterologous expression systems and their applications in natural product biosynthesis.

Metabolic Flux Analysis and Optimization

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of reactions within a metabolic network. nih.govembopress.orgnih.gov By using stable isotope tracers (e.g., 13C), MFA can provide insights into how carbon flows through metabolic pathways under different conditions. nih.govembopress.orgebi.ac.uk

Data Table 3: Role of Metabolic Flux Analysis in Biosynthetic Engineering

| MFA Application | Description | Benefit |

| Identification of Bottlenecks | Pinpointing slow or limiting steps in the biosynthetic pathway. | Directing engineering efforts to improve flux through these steps. |

| Understanding Carbon Distribution | Analyzing how carbon substrates are utilized by different metabolic routes. | Optimizing substrate feeding strategies and minimizing competing pathways. |

| Guiding Genetic Modifications | Identifying enzymes or transporters whose activity needs to be altered. | Rational design of overexpression or knockout strategies. |

| Evaluating Environmental Impacts | Assessing the effect of temperature, pH, or media composition on fluxes. | Optimizing culture conditions for maximum product yield. |

Chemical Synthesis and Analog Generation of Kosotoxin

Strategies for Total Synthesis of Kosotoxin

Total synthesis of complex natural products like Kosotoxin often requires sophisticated strategies to assemble the molecular framework with precise control over stereochemistry. While attempts towards the synthesis of Kosotoxin and related compounds have been reported, a widely adopted, efficient total synthesis route remains an active area of research. aau.edu.et

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a fundamental technique in planning organic synthesis, working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections and functional group interconversions. airitilibrary.comwikipedia.orgslideshare.net For Kosotoxin, a retrosynthetic strategy would involve identifying key bonds to break and functional groups to transform to simplify the complex polycyclic phloroglucinol (B13840) structure.

Key intermediates in the synthesis of Kosotoxin would likely include substituted phloroglucinol rings and fragments that can be coupled to form the central bicyclic system. aau.edu.etctdbase.org The highly oxygenated and substituted nature of Kosotoxin necessitates careful consideration of protecting group strategies and the order of bond formation. Identifying stable and readily synthesizable intermediates is crucial for the successful execution of a total synthesis.

Development of Stereoselective and Enantioselective Synthetic Routes

Kosotoxin possesses multiple stereocenters, making stereoselective and enantioselective synthesis paramount to obtaining the desired isomer. Stereoselective methods aim to control the relative stereochemistry of newly formed chiral centers, while enantioselective methods focus on producing a single enantiomer. libretexts.orgnumberanalytics.com

Developing such routes for Kosotoxin likely involves the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. libretexts.orgnumberanalytics.comnih.gov Reactions such as asymmetric alkylations, additions, or cycloadditions could be employed to establish the correct stereochemistry at various positions in the molecule. The inherent complexity of Kosotoxin's structure, particularly the fused ring system and the presence of multiple hydroxyl and carbonyl groups, adds layers of difficulty to achieving high levels of stereocontrol.

Challenges and Innovations in Kosotoxin Total Synthesis

The total synthesis of Kosotoxin presents several significant challenges. These include the construction of the highly substituted and oxygenated phloroglucinol core, the formation of the bicyclic system, and the precise control of multiple stereocenters. The reactivity of the phloroglucinol ring system and the potential for unwanted side reactions must also be carefully managed.

Innovations in synthetic methodology, such as new catalytic systems, efficient coupling reactions, and novel strategies for constructing complex ring systems, are essential for overcoming these challenges. acs.orgalliedacademies.orglongdom.org The development of more efficient and environmentally friendly synthetic routes is also a growing focus in natural product synthesis. acs.orgalliedacademies.org While specific details on successful total synthesis of Kosotoxin are limited in the provided search results, ongoing research in complex natural product synthesis, particularly of phloroglucinol derivatives, contributes to the potential for future breakthroughs in Kosotoxin synthesis. nih.govwiley.com

Design and Synthesis of Kosotoxin Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved potency, specificity, or pharmacokinetic properties. mla.com.au For Kosotoxin, this involves modifying its chemical structure while retaining or enhancing desired biological activities.

Targeted Structural Modifications for Enhanced Bioactivity or Specificity

Designing Kosotoxin analogues involves making targeted structural modifications to the parent molecule. These modifications can include alterations to the phloroglucinol core, changes to the acyl side chains, or variations in the oxidation pattern. The goal is to understand how specific structural features influence the compound's interaction with biological targets. mla.com.aunih.gov

Detailed research findings on the structure-activity relationships of Kosotoxin and related phloroglucinol derivatives would guide these modifications. By synthesizing a series of analogues with systematic changes, researchers can identify key functional groups or structural motifs responsible for the observed bioactivity. This process, often referred to as lead optimization, aims to enhance desired properties while minimizing undesirable ones. mla.com.au

Preparation of Labeled Analogues for Mechanistic and Imaging Studies

Labeled analogues of Kosotoxin are valuable tools for investigating its mechanism of action and distribution in biological systems. These analogues incorporate isotopes (such as deuterium, carbon-13, or carbon-14) or fluorescent tags at specific positions within the molecule.

The synthesis of labeled Kosotoxin analogues requires incorporating the label during the synthetic process without significantly altering the compound's biological activity. nih.gov For instance, incorporating a fluorescent dye allows for imaging studies to track the compound's localization in cells or tissues. nih.gov Isotopic labeling can be used in spectroscopic studies or mass spectrometry to follow the compound's metabolic fate or its binding to target molecules. The preparation of such labeled analogues provides crucial insights into how Kosotoxin interacts with its biological environment at a molecular level.

Synthetic Methodologies for Related Phloroglucinol Derivatives

The synthesis of phloroglucinol derivatives, structurally related to kosotoxin, often involves key reactions centered around the phloroglucinol core. Phloroglucinol (1,3,5-trihydroxybenzene) is a common starting material in these synthetic routes anu.edu.auwikipedia.org.

A prevalent strategy for the synthesis of acylated phloroglucinols is the Friedel-Crafts acylation. This reaction typically utilizes acyl chlorides or anhydrides as acylating agents in the presence of Lewis or Brønsted acid catalysts such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂) anu.edu.aursc.orgmdpi.com. The reaction can be performed using phloroglucinol or its monoacylated derivatives as substrates rsc.org.

For instance, the Friedel-Crafts acylation of phloroglucinol with isovaleryl chloride has been reported to yield phloroisovalerophenone anu.edu.au. Similar methodologies have been applied to synthesize numerous other natural and synthetic monomeric acylphloroglucinols anu.edu.au. The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield and selectivity of the acylation, potentially leading to mono-, di-, or triacylated products rsc.orgresearchgate.net.

Another approach for introducing acyl groups is the Houben-Hoesch reaction, which employs alkyl nitriles as acylating agents anu.edu.au.

Alkylation reactions are also crucial in the synthesis of phloroglucinol derivatives. These can involve mono-, di-, or tri-O-alkylation using reagents like diazomethane, dimethyl sulfate (B86663), or methyl iodide. Mono- or di-C-alkylation, frequently methylation, can be achieved with dimethyl sulfate or alkyl halides in the presence of a base anu.edu.au.

The synthesis of prenylated and geranylated phloroglucinols, which are also found in nature, involves prenylation or geranylation of the phloroglucinol core or its acylated derivatives anu.edu.au. Various methods exist, including reactions with prenyl halides or tertiary alcohols under acidic or basic conditions anu.edu.au.

Specific synthetic procedures for related phloroglucinol derivatives have been developed as part of attempts to synthesize kosotoxin and its analogues aau.edu.etaau.edu.et. These efforts have involved the preparation of key intermediates and the study of the challenging unsymmetrical condensation of acylated polyhydroxy compounds aau.edu.et. While the complete synthesis of kosotoxin remains a complex task, the development of methodologies for synthesizing its structural fragments and related compounds provides valuable insights into the chemical reactivity of this class of natural products aau.edu.etaau.edu.et.

Research has also explored greener synthetic routes for acylated phloroglucinols. For example, the synthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG), an antibiotic compound, has been achieved through ultrasound-assisted Friedel-Crafts acylation of phloroglucinol using silica (B1680970) sulphuric acid (SSA) as a heterogeneous catalyst under solvent-free conditions, demonstrating high yields and recyclability of the catalyst rsc.orgresearchgate.net.

The synthesis of various phloroglucinol-based derivatives with potential biological activities, such as anti-inflammatory or antifungal properties, has also been reported, showcasing different synthetic strategies including acylation and alkylation under mild conditions mdpi.commdpi.com.

Data from synthetic studies often includes reaction conditions, reagents, and yields. For example, a study on the synthesis of DAPG reported a high yield of 95% at 60 °C with 10% (w/w) SSA catalyst after 15-20 minutes rsc.org.

Table 1 summarizes some common synthetic methodologies applied to phloroglucinol derivatives.

| Synthetic Methodology | Key Reagents/Conditions | Typical Application |

| Friedel-Crafts Acylation | Acyl chlorides/anhydrides, Lewis/Brønsted acids (AlCl₃, ZnCl₂) | Introduction of acyl groups (mono-, di-, tri-) |

| Houben-Hoesch Reaction | Alkyl nitriles, acid catalysts | Introduction of acyl groups |

| O-Alkylation | Diazomethane, alkyl sulfates/halides | Ether formation |

| C-Alkylation (Methylation) | Dimethyl sulfate, alkyl halides, base | Alkyl group introduction directly to ring carbon |

| Prenylation/Geranylation | Prenyl/Geranyl halides or alcohols, acid/base catalysts | Introduction of isoprenoid chains |

While detailed yields and specific conditions vary greatly depending on the target molecule and chosen route, these methodologies form the foundation for constructing the complex structures of kosotoxin and its related phloroglucinol derivatives.

Kosotoxin is a chemical compound that has been investigated for its biological activities, particularly its potential as an anthelmintic and cytotoxic agent. Research has focused on understanding the molecular and cellular mechanisms underlying these effects.

Molecular and Cellular Mechanisms of Biological Activity

Anticancer/Cytotoxic Mechanisms of Action

Cell Cycle Modulation and Anti-Proliferative Effects in Cancer Cell Lines

Studies have indicated that kosins, including kosotoxin, exhibit anti-proliferative effects on cancer cell lines. In an initial study utilizing the murine adenocarcinoma of the colon 15A (MAC 15A) cell line, kosotoxin, alongside α-kosin and protokosin, demonstrated anti-proliferative activity with half-maximal inhibitory concentration (IC₅₀) values ranging between 3 to 5 µM. mdpi.com This suggests that kosotoxin can inhibit the growth of cancerous cells in a dose-dependent manner. While the precise molecular targets and mechanisms by which kosotoxin modulates the cell cycle are still under investigation, these findings highlight its potential as a compound of interest in cancer research. mdpi.com

In Vitro and Ex Vivo Models for Activity Assessment (e.g., Organoids, Spheroids)

In vitro and ex vivo models play a crucial role in assessing the biological activities of compounds like kosotoxin. In vitro studies using cancer cell lines, such as the MAC 15A line mentioned previously, provide initial insights into the direct effects of kosotoxin on cancer cell proliferation. mdpi.com

More advanced models, including organoids and spheroids, are increasingly being utilized to better recapitulate the complex tumor microenvironment and assess drug responses in a more physiologically relevant context than traditional 2D cell cultures. frontiersin.orgmdpi.comnih.gov Spheroids are relatively simpler 3D structures that allow for the study of cell-to-cell interactions and gradients of oxygen and drug penetration found within tumors. frontiersin.org Organoids, derived from stem cells or patient tissues, offer a higher level of complexity, emulating the structure and functionality of native tissues and tumors more closely. frontiersin.orgnih.gov While specific studies detailing the use of organoids or spheroids to assess kosotoxin's activity were not extensively found in the provided search results, these models are valuable tools for future research to gain more comprehensive insights into kosotoxin's effects within a 3D cellular architecture. frontiersin.orgmdpi.comnih.gov

Ex vivo models, which involve the use of living tissues or organs outside the body, can also be employed to evaluate the activity of compounds. While the search results mention ex vivo studies in the context of assessing the anthelmintic properties of Hagenia abyssinica preparations, the application of such models specifically for kosotoxin's other bioactivities, such as anti-cancer or anti-inflammatory effects, would provide valuable data on its activity in a more complex biological setting than in vitro cell cultures. slu.se

Mechanistic Insights into Other Bioactivities

Beyond its effects on cancer cells, kosotoxin is associated with other bioactivities, including antioxidant, antibacterial, antifungal, and anti-inflammatory properties. scispace.com Research is ongoing to understand the underlying mechanisms responsible for these diverse effects.

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Enzyme Modulation)

The antioxidant properties of compounds can contribute to various pharmacological effects, including potential anti-cancer activities. mdpi.com Antioxidants function through several mechanisms, such as directly scavenging free radicals or indirectly by modulating the activity or expression of antioxidant enzymes. nih.govnih.gov Free radical scavenging involves the antioxidant donating an electron or hydrogen atom to stabilize reactive species like DPPH, ABTS, or hydroxyl radicals. nih.govnih.govfrontiersin.org Enzyme modulation can involve enhancing the activity of intracellular antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPX), or inhibiting enzymes that generate free radicals. nih.gov While Hagenia abyssinica roots have shown antioxidant activity in various assays, including DPPH and ABTS radical scavenging, specific research detailing the precise antioxidant mechanisms of isolated kosotoxin was not prominently featured in the provided information. mdpi.com Future studies focusing on kosotoxin itself are needed to fully elucidate its role in free radical scavenging and enzyme modulation.

Antibacterial Mechanisms (e.g., Cell Wall Disruption, Protein Synthesis Inhibition)

Antibacterial compounds exert their effects through various mechanisms targeting essential bacterial processes. These can include disrupting the bacterial cell wall, interfering with protein synthesis, or inhibiting nucleic acid synthesis. mhmedical.com Protein synthesis inhibition in bacteria often involves targeting the bacterial ribosome, specifically the 30S or 50S subunits of the 70S ribosome, thereby preventing the binding of aminoacyl-tRNA or blocking the elongation process. mhmedical.comnih.gov While Hagenia abyssinica is traditionally used for various purposes, including potentially antibacterial actions, and the concept of protein synthesis inhibition by toxins exists, specific research detailing the antibacterial mechanisms of kosotoxin, such as cell wall disruption or protein synthesis inhibition, was not found in the provided search results. scispace.comnih.govonelook.comdiva-portal.org

Antifungal Mechanisms (e.g., Membrane Permeabilization, Ergosterol (B1671047) Synthesis Inhibition)

Antifungal agents target components unique to fungal cells, such as the cell wall and cell membrane, to exert their effects. libretexts.orgnih.govebsco.com Common antifungal mechanisms include disrupting the fungal cell membrane through permeabilization or inhibiting the synthesis of ergosterol, a crucial sterol in fungal cell membranes. libretexts.orgnih.govebsco.comksumsc.comresearchgate.netnih.govnih.govjmb.or.krnih.gov Membrane permeabilization can lead to leakage of intracellular contents and cell death. ksumsc.comjmb.or.krnih.govnih.gov Ergosterol synthesis inhibition, often targeted by azole antifungals, disrupts membrane integrity and function. libretexts.orgnih.govebsco.comksumsc.comresearchgate.netnih.govnih.govnih.govjmb.or.krdroracle.ai While Hagenia abyssinica has been associated with antifungal properties, and general antifungal mechanisms like membrane permeabilization and ergosterol synthesis inhibition are well-documented, specific studies elucidating how kosotoxin itself mediates antifungal effects through these or other mechanisms were not identified in the provided search results. scispace.comlibretexts.orgnih.govebsco.comresearchgate.netnih.govnih.govjmb.or.krnih.govnih.govnih.govjmb.or.krdroracle.aiwikimedia.orgfrontiersin.org

Anti-inflammatory Mechanisms (e.g., Cytokine Modulation, Inflammatory Enzyme Inhibition)

Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines, and the activity of inflammatory enzymes. mdpi.com Anti-inflammatory compounds can act by modulating the production or activity of pro-inflammatory cytokines, such as TNF-α and IL-6, or by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). mdpi.comnih.govfrontiersin.org While Hagenia abyssinica has shown anti-inflammatory activity in animal models, the specific mechanistic insights into how kosotoxin exerts its anti-inflammatory effects, such as through cytokine modulation or inflammatory enzyme inhibition, were not detailed in the provided search results. mdpi.comscispace.commdpi.comnih.govfrontiersin.orgmdpi.com Further research is needed to delineate the precise molecular targets and pathways involved in kosotoxin's anti-inflammatory actions.

Structure Activity Relationship Sar Studies of Kosotoxin and Its Analogues

Elucidation of Critical Structural Features for Biological Activity

Acylphloroglucinols, including Kosotoxin, possess a core phloroglucinol (B13840) ring system substituted with acyl groups and often linked via methylene (B1212753) bridges in oligomeric forms (like the trimeric structure of protokosin). nih.govnih.gov The biological activity of these compounds is generally attributed to the presence of the activated methylene groups and the phenolic hydroxyl groups, which can participate in various chemical reactions and interactions with biological targets.

While specific data detailing which functional groups or substructures of Kosotoxin are absolutely essential for its reported activities (such as anticancer effects) are not extensively detailed in the provided sources, by analogy with other acylphloroglucinols and complex natural products, modifications to the acyl chains, alterations to the hydroxylation or methylation patterns of the phenolic rings, and changes to the methylene bridge linkages in oligomers would be expected to impact activity.

Systematic Chemical Modification and Bioactivity Correlation

Systematic chemical modification of a lead compound like Kosotoxin involves synthesizing a series of analogues where specific parts of the molecule are altered. By testing the biological activity of these modified compounds, researchers can correlate structural changes with changes in potency, efficacy, or target binding.

Although specific examples of systematic chemical modifications of Kosotoxin and their direct bioactivity correlations were not found in the search results, studies on related natural products with complex structures, such as coronatine (B1215496) (a phytotoxin with a bicyclic core and an amino acid moiety), illustrate this process. In coronatine SAR studies, modifications were made to both the amino acid portion and the bicyclic core to understand their contributions to phytotoxic activity.

Effects of Side Chain Variations on Target Binding and Efficacy

Studies on other natural products have shown that even subtle changes in side chains can drastically alter target binding affinity and biological efficacy. For instance, modifying the amino acid coupled to the core structure of coronatine had a significant impact on its phytotoxic activity. This suggests that the nature of the acyl substituents and the specific structures of the linked units in kosin-type compounds are likely to be important determinants of their biological effects.

Influence of Core Skeleton Modifications on Conformational Flexibility and Activity

The "core skeleton" of Kosotoxin is the substituted phloroglucinol ring system. In oligomeric kosins, the arrangement and linkage of these core units form a larger, more complex skeleton. Modifications to this core skeleton could include changes to the degree of hydroxylation or methylation, the introduction or removal of double bonds within the ring, or alterations to the way monomeric units are linked (e.g., through different methylene bridge positions or alternative coupling reactions).

Such modifications can influence the conformational flexibility of the molecule, affecting how it presents its functional groups to a biological target. The presence and strength of intramolecular hydrogen bonds within acylphloroglucinol structures are known to be important for their conformational preferences. nih.gov Altering the core structure can impact these hydrogen bonding patterns and thus the molecule's three-dimensional shape. Studies on trimeric acylphloroglucinols have investigated the influence of features like the nature of substituents (R, R^, R*) and the replacement of hydroxyl groups with methoxy (B1213986) or keto groups on conformational preferences. nih.gov These types of modifications to the core skeleton are expected to be critical in determining the biological activity of Kosotoxin and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity.

Derivation of Predictive Models for Biological Activity

Deriving QSAR models typically involves several steps:

Data Collection: Gathering a dataset of compounds with known structures and measured biological activities.

Molecular Descriptors: Calculating numerical descriptors that represent various physicochemical and structural properties of each molecule (e.g., lipophilicity, electronic properties, steric parameters, molecular fingerprints).

Model Building: Using statistical or machine learning methods to build a model that correlates the molecular descriptors with the biological activity. Common methods include multiple linear regression, partial least squares, support vector machines, random forests, and neural networks.

Model Validation: Evaluating the predictive power and robustness of the model using techniques like cross-validation and external test sets.

Application of Machine Learning in SAR Analysis

Machine learning techniques are increasingly applied in SAR and QSAR analysis due to their ability to handle complex datasets and identify non-linear relationships between structure and activity. Methods such as random forests, support vector machines, deep neural networks, and graph neural networks have been successfully used to build predictive QSAR models.

These machine learning approaches can analyze large sets of molecular descriptors or even learn directly from molecular structures (e.g., using graph-based representations) to build models that predict biological activity. They can potentially identify complex patterns in the structural data that are not easily captured by traditional linear QSAR methods. The application of machine learning in SAR analysis of Kosotoxin and its analogues would involve training algorithms on a dataset of compounds with known structures and activities to build models capable of predicting the activity of new, related structures. This could aid in prioritizing synthesis efforts and designing analogues with improved properties.

Molecular Docking and Computational Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein or other biological target. nih.govplos.orgcore.ac.uk The goal is to find a pose that represents the energetically favorable binding configuration. nih.govcore.ac.uk This involves algorithms that search for optimal orientations and conformations of the ligand within the target's binding site, coupled with scoring functions that estimate the strength of the interaction. arxiv.orgnih.gov

Computational ligand-target interaction analysis complements molecular docking by providing a detailed breakdown of the forces and interactions stabilizing the predicted complex. nih.govbiophys.jpcore.ac.uk This can include identifying hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces between the ligand and specific amino acid residues in the binding site. core.ac.uklibretexts.orgmdpi.com Understanding these interactions is critical for explaining observed biological activity and guiding the design of modified structures with potentially enhanced binding. nih.govmdpi.com

Prediction of Binding Modes and Affinities

Predicting the binding mode involves sampling different possible orientations and conformations of the ligand within the target's binding pocket. chemrxiv.orgnih.gov Docking programs explore this conformational space and score the resulting poses based on how well they fit the binding site and the favorability of the predicted interactions. arxiv.orgnih.gov The highest-scoring poses are considered the most probable binding modes. nih.gov

Binding affinity prediction aims to estimate the strength of the interaction between the ligand and the target, often expressed as a binding free energy or inhibition constant (Ki). arxiv.orgbiorxiv.orgchemrxiv.org While docking scores can provide a ranking of potential ligands, accurately predicting absolute binding affinities is a more complex challenge that often requires more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations. arxiv.orgbiorxiv.orgchemrxiv.orgnih.gov Despite the challenges, these predictions are valuable in prioritizing compounds for experimental testing. biorxiv.orgchemrxiv.org

Identification of Key Intermolecular Interactions

Once a plausible binding mode is predicted, computational analysis focuses on identifying the specific intermolecular interactions that stabilize the ligand-target complex. nih.govcore.ac.uk Key interactions can include hydrogen bonds formed between polar groups on the ligand and the target protein, hydrophobic contacts between nonpolar regions, and electrostatic interactions involving charged or partially charged atoms. core.ac.uklibretexts.orgmdpi.com Pi-stacking interactions involving aromatic rings can also play a significant role. core.ac.uk

Kosotoxin is a phloroglucinol derivative isolated from Hagenia abyssinica, a plant traditionally used for its anthelmintic properties mdpi.comcabidigitallibrary.org. While known for its medicinal uses, Hagenia abyssinica and its constituents, including kosotoxin, also exhibit toxicity, particularly at higher doses mdpi.comaau.edu.etaau.edu.et. Kosotoxin itself is considered a fairly toxic substance, with even small doses reported to be lethal to frogs aau.edu.et. The toxicity and medicinal efficacy of Hagenia abyssinica flowers may be attributable to compounds like kosotoxin aau.edu.et.

Toxicological Mechanisms of Kosotoxin

Ecological and Plant Defense Role of Kosotoxin

Evolutionary Significance in Plant-Herbivore Coevolution

Plant chemical defenses are a cornerstone of the evolutionary dynamic between plants and herbivores, often described as an "evolutionary arms race" entomologyjournals.compressbooks.pubresearchgate.net. The diversity of chemical structures found in plants is thought to be, in large part, a result of selective pressures exerted by herbivores researchgate.net. Compounds like phloroglucinol (B13840) derivatives, including kosotoxin, can be toxic or deterrent to many generalist herbivores entomologyjournals.comarizona.edu.

In response to plant toxins, herbivores can evolve various counter-adaptations, such as developing generalized diets to avoid consuming excessive amounts of any single toxic plant, evolving the ability to detect and avoid poisonous species, or developing mechanisms to detoxify ingested plant poisons pressbooks.pubarizona.edu. The known toxicity of H. abyssinica extracts, acting as a muscle poison in some small animals and historically used as an anthelmintic against tapeworms, suggests that Kosotoxin contributes to the plant's defense against herbivory and parasitism prota4u.orgcambridge.org. While specific studies detailing the coevolutionary history between H. abyssinica and its herbivores in the context of Kosotoxin are limited in the available literature, the presence and biological activity of this compound strongly imply a history of reciprocal adaptation between the plant and organisms that feed upon it.

Role in Defense Against Plant Pathogens (e.g., Fungi, Bacteria, Oomycetes)

Plants employ a variety of defense mechanisms against pathogens, including the production of antimicrobial chemicals and proteins libretexts.orgyoutube.comnih.govfrontiersin.org. Phenolic compounds, a class that includes phloroglucinol derivatives like the kosins, are known to play a role in plant defense against microorganisms and can counteract reactive oxygen species arcjournals.orgfrontiersin.org.

Extracts from H. abyssinica have demonstrated antibacterial and antifungal activities in various studies researchgate.netarcjournals.orgmdpi.com. While these activities are attributed to the plant's phytochemicals, including the kosins, the specific contribution and mechanism of action of Kosotoxin against particular fungi, bacteria, or oomycetes are not extensively detailed in the provided information. However, the presence of Kosotoxin as a significant phloroglucinol derivative within the plant's defensive arsenal (B13267) suggests its potential involvement in these antimicrobial properties.

Environmental and Biotic Factors Influencing Kosotoxin Production in Hagenia abyssinica

Hagenia abyssinica is typically found in the montane regions of tropical Africa, thriving at altitudes generally between 2,400 and 3,500 meters, with some occurrences at lower elevations in specific habitats researchgate.netslu.se. The species prefers cool and moist climatic conditions and grows best in fairly fertile, red, and well-drained soils researchgate.netcgiar.org. It is often found in Afromontane forests, sometimes in association with other tree species such as Sinarundinaria alpina, Schefflera volkensii, and Hypericum spp. prota4u.org.

Interplant Signaling and Allelopathic Effects (if applicable)

Allelopathy is an ecological phenomenon where plants release biochemicals, known as allelochemicals, that can influence the growth, survival, and reproduction of other plants researchgate.netjpub.orgmdpi.comresearchgate.net. These compounds can be released through various means, including root exudation, leaching from foliage, volatilization, and decomposition of plant residues researchgate.netjpub.orgmdpi.com. Allelopathic effects can be either inhibitory or, in some cases, stimulatory, depending on the compounds involved and their concentrations frontiersin.orgresearchgate.netjpub.orgmdpi.com.

While allelopathic interactions are a recognized aspect of plant ecology and can influence plant communities, there is no information in the provided search results to indicate that Kosotoxin or other compounds from Hagenia abyssinica exert allelopathic effects on neighboring plant species. Conversely, one study noted that aqueous leaf extracts from Eucalyptus globulus were observed to inhibit the germination of H. abyssinica seeds, suggesting that H. abyssinica can be subject to allelopathic effects from other plants in its environment researchgate.netcgiar.org.

Q & A

Q. How can researchers address variability in Kosotoxin’s stability under different environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies using design of experiments (DoE) frameworks. Monitor degradation products via LC-MS and correlate findings with computational stability predictions (e.g., DFT calculations) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.